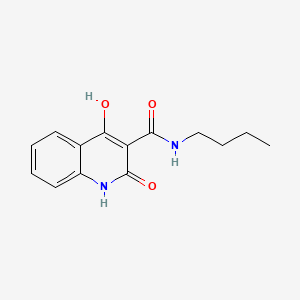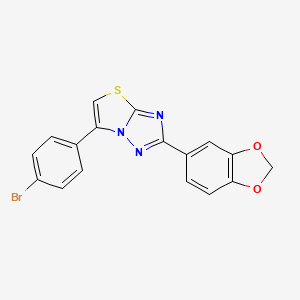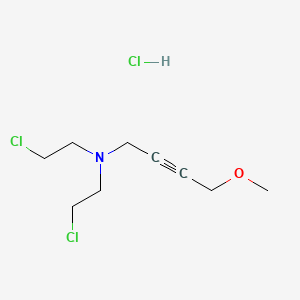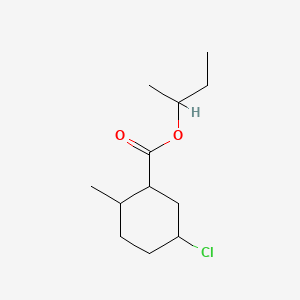
N-Cinnamyl-D,L-leucinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cinnamyl-D,L-leucinol: is a chiral amino alcohol derived from leucine and cinnamyl alcohol. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, materials science, and asymmetric synthesis. The presence of both amino and hydroxyl functional groups in its structure makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Cinnamyl-D,L-leucinol can be synthesized through the reduction of N-cinnamyl-D,L-leucine. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation .
Industrial Production Methods: For industrial-scale production, catalytic hydrogenation is often preferred due to its efficiency and scalability. This method involves the use of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas to reduce the N-cinnamyl-D,L-leucine to this compound. The reaction is conducted under high pressure and temperature to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions: N-Cinnamyl-D,L-leucinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-cinnamyl-D,L-leucinal.
Reduction: Formation of N-cinnamyl-D,L-leucine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-Cinnamyl-D,L-leucinol is used as a chiral building block in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals .
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways. It has been shown to interact with amino acid transporters and may influence cellular uptake mechanisms .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an aminopeptidase inhibitor. This activity could make it useful in the treatment of diseases where aminopeptidase activity is dysregulated .
Industry: In the industrial sector, this compound is used in the synthesis of chiral ionic liquids, which have applications in green chemistry and as solvents in various chemical processes .
Mecanismo De Acción
N-Cinnamyl-D,L-leucinol exerts its effects by interacting with specific molecular targets, such as amino acid transporters and enzymes. The compound’s amino group allows it to bind to active sites on enzymes, inhibiting their activity. Additionally, its interaction with transporters can modulate the uptake of other amino acids, influencing cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
L-Leucinol: Another chiral amino alcohol derived from leucine, used in similar applications but with different stereochemistry.
N-Acetyl-D,L-leucine: A derivative of leucine with acetylation, used in the treatment of neurological disorders.
Uniqueness: N-Cinnamyl-D,L-leucinol is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other leucine derivatives and expands its range of applications .
Propiedades
Número CAS |
127750-61-2 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
(E)-N-(1-hydroxy-4-methylpentan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H21NO2/c1-12(2)10-14(11-17)16-15(18)9-8-13-6-4-3-5-7-13/h3-9,12,14,17H,10-11H2,1-2H3,(H,16,18)/b9-8+ |
Clave InChI |
DZDOBDWXGLZYPW-CMDGGOBGSA-N |
SMILES isomérico |
CC(C)CC(CO)NC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(CO)NC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)


![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)

